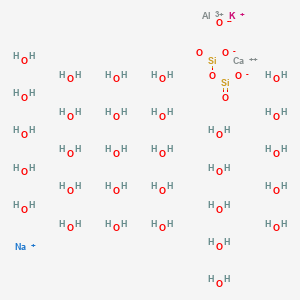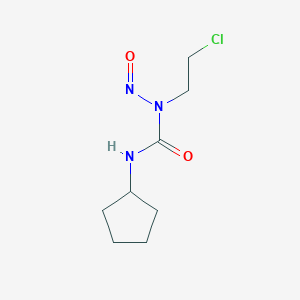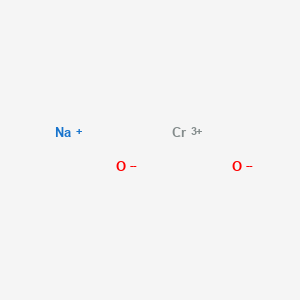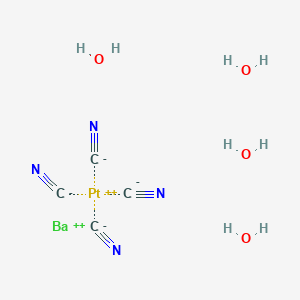
2-Phenyl-2-(2-pyridyl)thioacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(2-pyridyl)thioacetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. PTAC has been found to possess unique properties that make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, and as a reagent in the preparation of thioesters. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been used as a model compound in the study of thioamide chemistry. In addition, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in cancer cells. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been found to have anti-inflammatory properties, and to inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have neuroprotective effects, and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-2-(2-pyridyl)thioacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also limitations to its use. 2-Phenyl-2-(2-pyridyl)thioacetamide can be difficult to work with due to its low solubility in water, and it may have limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyl-2-(2-pyridyl)thioacetamide. One area of interest is the development of new metal complexes using 2-Phenyl-2-(2-pyridyl)thioacetamide as a ligand, with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide, and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to develop new methods for improving the solubility and bioavailability of 2-Phenyl-2-(2-pyridyl)thioacetamide, to make it a more effective therapeutic agent.
Conclusion
2-Phenyl-2-(2-pyridyl)thioacetamide is a valuable compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action, and to develop new methods for improving its solubility and bioavailability. With continued research, 2-Phenyl-2-(2-pyridyl)thioacetamide has the potential to be a valuable therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
2-Phenyl-2-(2-pyridyl)thioacetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with phenylacetyl chloride, and the reaction of 2-pyridylthioacetic acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2-pyridyl)thioacetamide has been extensively studied, and researchers have developed efficient and reliable methods for its production.
Eigenschaften
CAS-Nummer |
10400-14-3 |
|---|---|
Produktname |
2-Phenyl-2-(2-pyridyl)thioacetamide |
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
InChI-Schlüssel |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Verwandte CAS-Nummern |
62903-79-1 (mono-hydrochloride) |
Synonyme |
antigastrin antigastrin monohydrochloride SC 15396 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)









